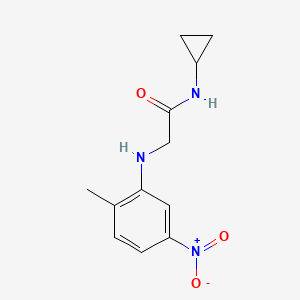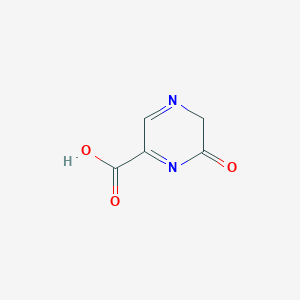
4-(1-Pyrrolidinyl)benzaldehyde oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Pyrrolidinyl)benzaldehyde oxime is an organic compound with the molecular formula C11H14N2O It is a derivative of benzaldehyde, where the aldehyde group is substituted with a pyrrolidinyl group and an oxime functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Pyrrolidinyl)benzaldehyde oxime typically involves the condensation of 4-(1-Pyrrolidinyl)benzaldehyde with hydroxylamine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the oxime group. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.
化学反应分析
Types of Reactions
4-(1-Pyrrolidinyl)benzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime can be reduced to form amines.
Substitution: The pyrrolidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-(1-Pyrrolidinyl)benzonitrile.
Reduction: Formation of 4-(1-Pyrrolidinyl)benzylamine.
Substitution: Formation of various substituted benzaldehyde derivatives.
科学研究应用
4-(1-Pyrrolidinyl)benzaldehyde oxime has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(1-Pyrrolidinyl)benzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the pyrrolidinyl group can enhance the compound’s binding affinity to certain receptors or proteins, modulating their function.
相似化合物的比较
Similar Compounds
- Benzaldehyde oxime
- 4-(1-Pyrrolidinyl)benzonitrile
- 4-(1-Pyrrolidinyl)benzylamine
Uniqueness
4-(1-Pyrrolidinyl)benzaldehyde oxime is unique due to the presence of both the pyrrolidinyl and oxime functional groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The oxime group provides versatility in chemical transformations, while the pyrrolidinyl group enhances binding interactions in biological systems.
属性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
(NE)-N-[(4-pyrrolidin-1-ylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H14N2O/c14-12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6,9,14H,1-2,7-8H2/b12-9+ |
InChI 键 |
LHLQIBZOQKKJHS-FMIVXFBMSA-N |
手性 SMILES |
C1CCN(C1)C2=CC=C(C=C2)/C=N/O |
规范 SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6,6,9,9-Tetramethyl-7,8,9,11-tetrahydro-6H-benzo[b]fluorene](/img/structure/B14914788.png)
![2-bromo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B14914792.png)





![2-methoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide](/img/structure/B14914826.png)
